

# Spectroscopic Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B177593

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The structural integrity of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.10 - 6.95	m	2H	Ar-H
6.75 - 6.65	m	1H	Ar-H
3.95	s	2H	C1-H
3.80	s	3H	OCH <sub>3</sub>
3.10	t	2H	C3-H
2.75	t	2H	C4-H
~2.0 (variable)	br s	1H	N-H

Solvent: CDCl<sub>3</sub>. Reference: TMS at 0.00 ppm.

Table 2: <sup>13</sup>C NMR Spectral Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
156.5	C5
135.5	C8a
127.0	C4a
126.5	C7
120.0	C8
108.0	C6
55.2	OCH <sub>3</sub>
47.0	C1
42.5	C3
29.0	C4

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Broad	N-H Stretch
3050 - 3000	Medium	Ar C-H Stretch
2950 - 2800	Strong	Aliphatic C-H Stretch
1600, 1480	Medium	C=C Aromatic Ring Stretch
1250	Strong	Ar-O-C Asymmetric Stretch
1030	Medium	Ar-O-C Symmetric Stretch

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
163	80	[M] <sup>+</sup>
162	100	[M-H] <sup>+</sup>
134	60	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M-CH <sub>3</sub> -H <sub>2</sub> O] <sup>+</sup>
118	40	[M-CH <sub>3</sub> O-CH <sub>2</sub> ] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

### NMR Spectroscopy

#### 2.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### 2.1.2. Data Acquisition:

- $^1\text{H}$  NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation: A small drop of neat **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2.2.2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

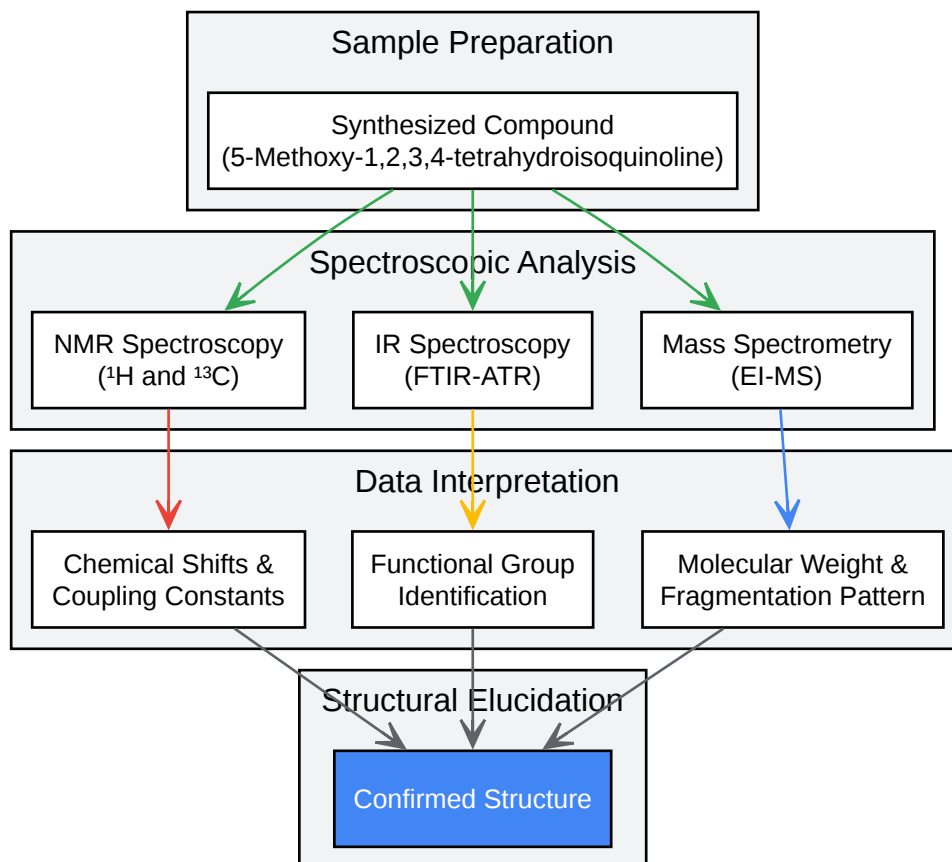
## Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is commonly used at a standard energy of 70 eV. The resulting fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

## Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** is depicted below.



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#### *Workflow for Spectroscopic Characterization*

This comprehensive guide serves as a foundational resource for the spectroscopic identification and characterization of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**, facilitating its application in research and development.

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